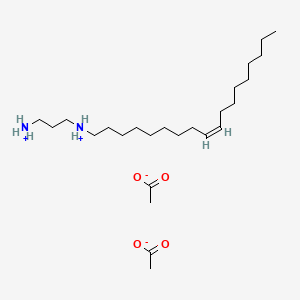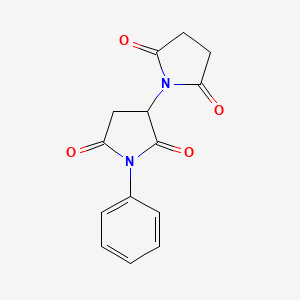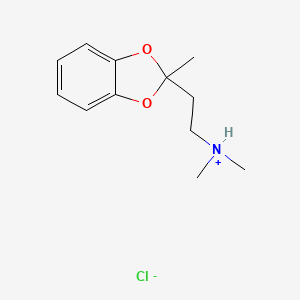
Carbanilic acid, 2-((1-methylbutyl)amino)ethyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanilic acid, 2-((1-methylbutyl)amino)ethyl ester, hydrochloride is a chemical compound with the molecular formula C13H22ClNO2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a carbanilic acid moiety and a 2-((1-methylbutyl)amino)ethyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbanilic acid, 2-((1-methylbutyl)amino)ethyl ester, hydrochloride typically involves the esterification of carbanilic acid with 2-((1-methylbutyl)amino)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Carbanilic acid, 2-((1-methylbutyl)amino)ethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Carbanilic acid, 2-((1-methylbutyl)amino)ethyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of Carbanilic acid, 2-((1-methylbutyl)amino)ethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbanilic acid, m-((hexyloxy)methyl)-, 2-(1-pyrrolidinyl)ethyl ester, hydrochloride
- Carbanilic acid, ethyl ester
Uniqueness
Carbanilic acid, 2-((1-methylbutyl)amino)ethyl ester, hydrochloride is unique due to its specific structure and the presence of the 2-((1-methylbutyl)amino)ethyl ester group. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Propriétés
Numéro CAS |
67195-99-7 |
|---|---|
Formule moléculaire |
C14H23ClN2O2 |
Poids moléculaire |
286.80 g/mol |
Nom IUPAC |
pentan-2-yl-[2-(phenylcarbamoyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-3-7-12(2)15-10-11-18-14(17)16-13-8-5-4-6-9-13;/h4-6,8-9,12,15H,3,7,10-11H2,1-2H3,(H,16,17);1H |
Clé InChI |
BNWXGJALTBGHBT-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)[NH2+]CCOC(=O)NC1=CC=CC=C1.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4,7a-Dihydrotriazolo[4,5-d]pyrimidin-5-one](/img/structure/B13763543.png)






![4-Amino-1-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B13763590.png)


